4-chloro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide is not fully understood. However, studies have shown that it inhibits the activity of the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in inflammation and cancer. By inhibiting this pathway, this compound may reduce inflammation and inhibit tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In addition, it has been shown to inhibit the proliferation and migration of cancer cells. This compound has also been shown to have antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide in lab experiments is its specificity. It has been shown to selectively inhibit the NF-κB pathway, without affecting other pathways. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Future Directions
There are several future directions for research on 4-chloro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide. One direction is to further investigate its mechanism of action, in order to better understand how it exerts its anti-inflammatory and anti-tumor effects. Another direction is to study its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis. Finally, it may be of interest to investigate the potential use of this compound in combination with other therapies, such as chemotherapy or radiation, for the treatment of cancer.
Synthesis Methods
The synthesis method of 4-chloro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide involves the reaction of 4-chlorobenzoyl chloride with 2-(2-thienyl)ethylamine, followed by the reaction with 2-(2-thienylsulfonyl)ethylamine. The final product is obtained through recrystallization from an appropriate solvent.
Scientific Research Applications
4-chloro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. In addition, it has been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis.
properties
IUPAC Name |
4-chloro-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S3/c18-13-7-5-12(6-8-13)17(20)19-11-15(14-3-1-9-23-14)25(21,22)16-4-2-10-24-16/h1-10,15H,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APINKKFQYMWHAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.